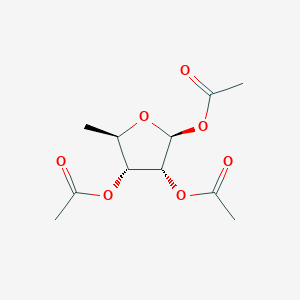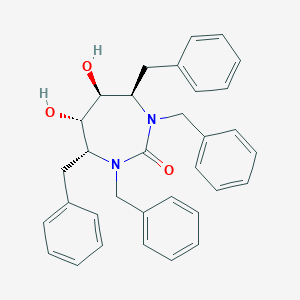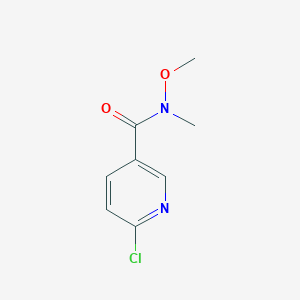
5-Methoxy-2-methylindoline
Vue d'ensemble
Description
5-Methoxy-2-methylindoline (5-MeO-2-MI) is a synthetic indoline derivative that is being studied for its potential use in scientific research applications. It has been found to have a variety of biochemical and physiological effects, and has been used in laboratory experiments with both advantages and limitations.
Applications De Recherche Scientifique
Cancer Research and Tubulin Polymerization Inhibition : Methoxy-substituted indoles, including compounds similar to 5-Methoxy-2-methylindoline, have been studied for their role in inhibiting tubulin polymerization, a process critical in cancer cell division. For example, a study by Gastpar et al. (1998) found that methoxy derivatives of 2-phenylindole, including those similar to this compound, were effective in disrupting microtubule assembly in cancer cells, indicating potential as cytostatics (Gastpar et al., 1998).
Development of Tubulin-Polymerization Inhibitors : Another study by Wang et al. (2014) investigated derivatives of 6-methoxy-1,2,3,4-tetrahydroquinoline, which is structurally related to this compound, as novel tubulin-polymerization inhibitors. These compounds showed potential in inhibiting cancer cell growth and disrupting microtubule formation (Wang et al., 2014).
Drug Delivery Systems : Methoxy-modified kaolinite, which can be related to the structure of this compound, has been explored as a novel carrier for anticancer drugs like 5-fluorouracil. Tan et al. (2017) demonstrated that methoxy-modified kaolinite allowed for controlled drug release, which is crucial for targeted cancer therapy (Tan et al., 2017).
Catalysis in Chemical Synthesis : Smith and Bahzad (1996) discussed the role of inorganic solids, including those related to this compound, in catalyzing the synthesis of indolinones, highlighting their utility in chemical synthesis (Smith & Bahzad, 1996).
Development of Chemical Sensors : The study by Dhara et al. (2014) explored the use of 5-methoxy isatin, a compound structurally related to this compound, in creating a sensitive chemical sensor for detecting aluminum ions. This demonstrates the potential of such compounds in analytical chemistry applications (Dhara et al., 2014).
Safety and Hazards
5-Methoxy-2-methylindoline is classified as a skin irritant and eye irritant, and it may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Mécanisme D'action
Target of Action
5-Methoxy-2-methylindoline (5MeO2MeIn) is a potent trigger of strobilation in jellyfish polyps . Strobilation is the process by which polyps release juvenile medusae, a key stage in the life cycle of many marine invertebrates .
Mode of Action
It is known that the compound induces strobilation in jellyfish polyps . This suggests that 5MeO2MeIn interacts with specific receptors or enzymes in the polyps, triggering a series of biochemical events that lead to strobilation.
Biochemical Pathways
Indoles, a class of compounds to which 5meo2mein belongs, are known to be involved in the metabolism of tryptophan, an essential amino acid . Indole derivatives can have diverse biological and clinical applications .
Pharmacokinetics
The compound’s molecular weight (16120) and empirical formula (C10H11NO) suggest that it is relatively small and likely to be well-absorbed .
Result of Action
The primary result of 5MeO2MeIn’s action is the induction of strobilation in jellyfish polyps . This leads to the release of juvenile medusae, which swim away to commence the pelagic part of their life cycle .
Action Environment
The action of 5MeO2MeIn can be influenced by environmental factors. For instance, the compound has been used to induce strobilation in jellyfish polyps as an alternative to cooling . The concentration of 5MeO2MeIn and the duration of exposure can also affect the rate of strobilation and the survival of the ephyrae .
Analyse Biochimique
Biochemical Properties
As an indole derivative, it is known to play a role in various biochemical reactions . Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Cellular Effects
One study has shown that it can induce strobilation in moon jellyfish polyps . Strobilation is a process where the polyp stage of certain cnidarians, a group that includes jellyfish, reproduces asexually by producing and releasing a series of segments, each of which becomes a tiny jellyfish .
Molecular Mechanism
It has been used as a reactant in the preparation of indolylquinoxalines by condensation reactions, alkylindoles via Ir-catalyzed reductive alkylation, arylation reactions using a palladium acetate catalyst, enantioselective Friedel-Crafts alkylation, and stereoselective synthesis of cyclopentaindolones via stereoselective [3+2] cyclopentannulation .
Propriétés
IUPAC Name |
5-methoxy-2-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-5-8-6-9(12-2)3-4-10(8)11-7/h3-4,6-7,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZAAOOSZBRZEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444947, DTXSID30902644 | |
| Record name | 5-Methoxy-2-methyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_3183 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30902644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41568-27-8 | |
| Record name | 5-Methoxy-2-methyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















